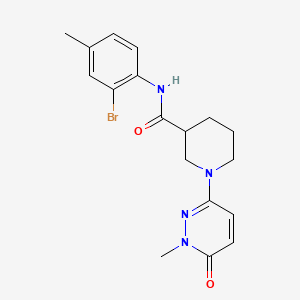

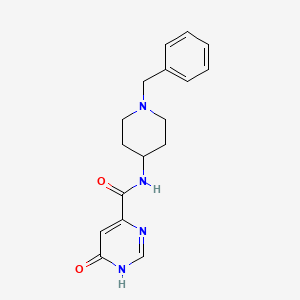

N-(1-benzylpiperidin-4-yl)-6-hydroxypyrimidine-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(1-benzylpiperidin-4-yl)-6-hydroxypyrimidine-4-carboxamide” is a compound that contains a benzylpiperidine and pyrimidine moiety. Benzylpiperidine is a common structure in medicinal chemistry due to its bioactive properties . Pyrimidines are also important in pharmaceuticals and are part of the structure of several vital biomolecules .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of the benzylpiperidine and pyrimidine moieties. The exact structure would depend on the specific synthesis route and reaction conditions .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which it is used. Benzylpiperidines and pyrimidines can undergo a variety of reactions, including substitutions, additions, and ring-opening reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the benzylpiperidine and pyrimidine moieties could affect its solubility, stability, and reactivity .Scientific Research Applications

- Significance : By modifying its structure, scientists can create derivatives with improved analgesic properties while minimizing adverse effects .

- Objective : These derivatives were screened for their ability to scavenge free radicals and inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzymes .

Analgesic Development

Free Radical Scavenging and Enzyme Inhibition

σ1 Receptor Ligands

Mechanism of Action

Target of Action

The primary target of N-(1-benzylpiperidin-4-yl)-6-hydroxypyrimidine-4-carboxamide Similar compounds with a benzylpiperidine moiety have been found to target beta-secretase 1 , a key enzyme involved in the production of beta-amyloid peptide in Alzheimer’s disease .

Mode of Action

The exact mode of action of N-(1-benzylpiperidin-4-yl)-6-hydroxypyrimidine-4-carboxamide Compounds with similar structures have been found to inhibit their targets, leading to a decrease in the production of certain peptides .

Biochemical Pathways

The specific biochemical pathways affected by N-(1-benzylpiperidin-4-yl)-6-hydroxypyrimidine-4-carboxamide Based on the target of similar compounds, it can be inferred that it may affect the amyloidogenic pathway involved in alzheimer’s disease .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of N-(1-benzylpiperidin-4-yl)-6-hydroxypyrimidine-4-carboxamide Similar compounds have been found to have various pharmacokinetic properties .

Result of Action

The molecular and cellular effects of N-(1-benzylpiperidin-4-yl)-6-hydroxypyrimidine-4-carboxamide Based on the mode of action of similar compounds, it can be inferred that it may lead to a decrease in the production of certain peptides .

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-(1-benzylpiperidin-4-yl)-6-oxo-1H-pyrimidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O2/c22-16-10-15(18-12-19-16)17(23)20-14-6-8-21(9-7-14)11-13-4-2-1-3-5-13/h1-5,10,12,14H,6-9,11H2,(H,20,23)(H,18,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXDHWRZNMGUVEH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC(=O)C2=CC(=O)NC=N2)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-benzylpiperidin-4-yl)-6-hydroxypyrimidine-4-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-methoxy-2-(2-methoxyphenyl)ethyl)urea](/img/structure/B2586917.png)

![1-Methyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid](/img/structure/B2586924.png)

![6-isopropyl-4-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2586927.png)

![1-[4-(1-Adamantyl)phenoxy]-3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]propan-2-ol](/img/structure/B2586928.png)

![2-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2586929.png)

![8-[4-(diphenylmethyl)piperazin-1-yl]-3-methyl-7-[2-(pyrimidin-2-ylsulfanyl)ethyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2586932.png)

![Methyl 4-({1,1-difluoro-6-azaspiro[2.5]octan-6-yl}sulfonyl)benzoate](/img/structure/B2586933.png)

![2-Cyclopropyl-1-[1-(pyridin-2-ylmethyl)azetidin-3-yl]benzimidazole](/img/structure/B2586934.png)

![7-methyl-3-(4-(methylsulfonyl)piperazine-1-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B2586937.png)